molecular formula C13H17N5OS B5804044 MFCD08150421

MFCD08150421

Cat. No.: B5804044
M. Wt: 291.37 g/mol
InChI Key: KZXUJSGYPYQRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on commercial listings, it is available in quantities of 100 mg (USD 80) and 250 mg (USD 112) . No CAS number, molecular formula, or detailed physicochemical properties (e.g., solubility, LogP) are provided in the evidence, which restricts a comprehensive characterization.

Properties

IUPAC Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-2-6-11-16-17-13(18(11)14)20-9-12(19)15-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXUJSGYPYQRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD08150421 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD08150421 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include various derivatives and intermediates that are valuable for further research and applications.

Scientific Research Applications

MFCD08150421 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD08150421 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds from the evidence, emphasizing molecular properties, synthesis, and applications.

Structural and Functional Analogues

The following compounds are selected based on shared structural motifs (e.g., halogenated aromatic systems, boronic acid derivatives) or synthetic relevance:

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :

  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media .
  • LogP Values: XLOGP3 = 2.15, WLOGP = 0.78, indicating moderate lipophilicity .
  • Bioavailability: GI absorption = High; BBB permeability = Yes .
    • Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality.

CAS 1022150-11-3 (MDL: MFCD28167899)

  • Molecular Formula : C₂₇H₃₀N₆O₃
  • Molecular Weight : 486.57 g/mol
  • Key Properties :

  • Hazard Profile: H302 (harmful if swallowed), H315-H319 (skin/eye irritation) .
  • Synthesis: Involves palladium-catalyzed coupling and column chromatography . Applications: Potential use in pharmaceutical intermediates or agrochemicals.

CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :

  • Solubility: 0.687 mg/mL (0.00342 mol/L) in organic solvents .
  • Synthetic Method: Green chemistry approach using recyclable A-FGO catalyst .
    • Applications : Intermediate in benzimidazole derivatives for medicinal chemistry.

Data Tables

Table 1: Physicochemical Comparison

Property MFCD08150421 CAS 1046861-20-4 CAS 1022150-11-3 CAS 1761-61-1
Molecular Weight N/A 235.27 486.57 201.02
LogP (XLOGP3) N/A 2.15 N/A N/A
Solubility (mg/mL) N/A 0.24 N/A 0.687
Bioavailability Score N/A 0.55 N/A 0.55

Research Findings

  • Molecular Weight Impact : Lower molecular weight compounds (e.g., CAS 1761-61-1) exhibit higher aqueous solubility, enhancing their utility in drug formulation . In contrast, heavier molecules like CAS 1022150-11-3 may face bioavailability challenges despite structural complexity .
  • LogP and Permeability : CAS 1046861-20-4’s moderate LogP (2.15) balances lipophilicity and solubility, making it suitable for cross-coupling reactions in biphasic systems .
  • Synthetic Efficiency : Green chemistry methods (e.g., recyclable catalysts in CAS 1761-61-1 synthesis) reduce environmental impact compared to traditional protocols .

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